molecular formula C9H13N3S B6496912 2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 943407-73-6

2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole

Cat. No.: B6496912
CAS No.: 943407-73-6
M. Wt: 195.29 g/mol
InChI Key: NHVKJXZNCUGPOF-UHFFFAOYSA-N
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Description

2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a heterocyclic compound that features a unique structure combining a pyrrolo[3,4-c]pyrrole ring system with a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This reaction is carried out in the presence of N-arylmaleimide, leading to the formation of the desired pyrrolo[3,4-c]pyrrole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole stands out due to its unique combination of a pyrrolo[3,4-c]pyrrole ring system with a thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-2-13-9(11-1)12-5-7-3-10-4-8(7)6-12/h1-2,7-8,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVKJXZNCUGPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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